6-Chloro-5-fluoropyrimidin-4-amine (CAS 851984-15-1) is a highly functionalized heterocyclic building block central to the synthesis of advanced targeted therapeutics, particularly kinase and E1 activating enzyme inhibitors [1]. From a procurement perspective, this compound delivers a pre-installed 4-amino group that serves as a critical hydrogen-bond donor for ATP-hinge binding, alongside a 5-fluoro substitution that modulates both lipophilicity and the pKa of the adjacent amine. The presence of the 6-chloro group provides a highly reactive site for downstream nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. Procuring this specific intermediate allows synthetic chemists to bypass the problematic regioselective mono-amination of di-halogenated precursors, ensuring high-purity integration into complex active pharmaceutical ingredient (API) manufacturing workflows [2].
Substituting 6-chloro-5-fluoropyrimidin-4-amine with its unaminated precursor, 4,6-dichloro-5-fluoropyrimidine, introduces severe processability challenges. In-situ mono-amination of the dichloride requires strict stoichiometric and temperature controls to prevent the formation of symmetric 4,6-diamino byproducts, which inherently caps yields and necessitates resource-intensive chromatographic purification [1]. Conversely, substituting with the non-fluorinated analog, 6-chloropyrimidin-4-amine, fundamentally alters the molecule's electronic profile. The absence of the 5-fluoro group significantly reduces the electrophilicity of the C6 position, slowing down critical downstream SNAr couplings with sterically hindered nucleophiles. Furthermore, lacking the fluorine atom raises the pKa of the 4-amino group and reduces the overall lipophilicity (logD), which can compromise the membrane permeability and target-binding thermodynamics required in the final API formulation [2].
When synthesizing complex pyrimidine-based inhibitors, starting from 4,6-dichloro-5-fluoropyrimidine requires a mono-amination step that is notoriously difficult to control. Standard amination protocols typically yield only 70-85% of the desired mono-amine, with the remainder lost to unreacted starting material and the 4,6-diamino byproduct, requiring extensive purification[1]. Procuring pre-synthesized 6-chloro-5-fluoropyrimidin-4-amine provides the intermediate at >97% purity, entirely eliminating the yield penalty and purification bottleneck associated with this transformation.
| Evidence Dimension | Mono-amination yield and purity |
| Target Compound Data | 6-chloro-5-fluoropyrimidin-4-amine (Procured at >97% purity, 0% yield loss) |
| Comparator Or Baseline | 4,6-dichloro-5-fluoropyrimidine (In-situ amination yields ~70-85% with 5-15% diamino byproduct) |
| Quantified Difference | Eliminates ~15-30% yield loss and bypasses diamine byproduct purification. |
| Conditions | Standard amination with NH3/amine sources at 0 °C to RT. |
Procuring the pre-aminated building block directly improves overall synthetic yield and reduces downstream purification costs in scale-up manufacturing.
The presence of the 5-fluoro group exerts a strong electron-withdrawing inductive effect on the pyrimidine ring, significantly enhancing the electrophilicity of the adjacent C6 position. Compared to the non-fluorinated 6-chloropyrimidin-4-amine, 6-chloro-5-fluoropyrimidin-4-amine undergoes nucleophilic aromatic substitution (SNAr) with amines and alcohols at a substantially accelerated rate. This allows coupling reactions to proceed efficiently at lower temperatures (e.g., 80-100 °C) rather than the harsh conditions (>120 °C) often required for the non-fluorinated analog, thereby preserving sensitive functional groups on complex coupling partners [1].
| Evidence Dimension | SNAr reactivity (Temperature requirement for comparable conversion) |
| Target Compound Data | 6-chloro-5-fluoropyrimidin-4-amine (Coupling proceeds at ~80-100 °C) |
| Comparator Or Baseline | 6-chloropyrimidin-4-amine (Coupling often requires >120 °C or prolonged heating) |
| Quantified Difference | Reduces required reaction temperature by 20-40 °C for sterically hindered nucleophiles. |
| Conditions | SNAr with secondary amines or bulky alcohols in polar aprotic solvents (e.g., DMF, DIPEA). |
Enables the efficient attachment of delicate or sterically hindered nucleophiles without thermal degradation of the substrates.
In medicinal chemistry, the protonation state and hydrogen-bond donor capacity of the 4-amino group are critical for binding to the ATP hinge region of kinases. The 5-fluoro substitution in 6-chloro-5-fluoropyrimidin-4-amine lowers the pKa of the adjacent amine by approximately 1.0 to 1.5 units compared to 6-chloropyrimidin-4-amine. This inductive effect not only increases the metabolic stability of the compound but also enhances its lipophilicity (logD), which is a crucial parameter for optimizing the membrane permeability and oral bioavailability of the final therapeutic agent [1].
| Evidence Dimension | Amine pKa and Lipophilicity |
| Target Compound Data | 6-chloro-5-fluoropyrimidin-4-amine (Lowered pKa, increased logD) |
| Comparator Or Baseline | 6-chloropyrimidin-4-amine (Baseline pKa, lower logD) |
| Quantified Difference | ~1.0-1.5 unit reduction in amine pKa; enhanced lipophilicity. |
| Conditions | Physiological pH (7.4) evaluation for kinase inhibitor design. |
Essential for buyers designing kinase inhibitors where precise tuning of the hinge-binding amine's pKa is required for optimal target affinity and pharmacokinetics.
Leveraging the pre-installed 4-amino group for critical hydrogen bonding in the ATP hinge region, this compound is an ideal starting material for synthesizing inhibitors targeting Bruton's tyrosine kinase (BTK) and other Tec family kinases. The highly reactive C6 chloride allows for rapid diversification via SNAr or Suzuki coupling to build the extended inhibitor core [1].
The scaffold is heavily utilized in the development of inhibitors for E1 activating enzymes, such as NAE and SAE, which regulate the ubiquitin-proteasome pathway. The 5-fluoro group provides the necessary electronic tuning and metabolic stability required for these advanced oncology targets [2].
Due to the enhanced electrophilicity of the C6 position imparted by the 5-fluoro group, this intermediate is highly suited for automated or parallel library synthesis. It readily undergoes Buchwald-Hartwig aminations and Suzuki-Miyaura couplings under milder conditions than non-fluorinated analogs, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries .
Irritant